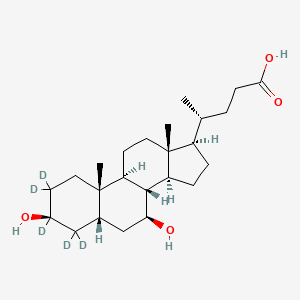

3beta-Ursodeoxycholic Acid-d5

Description

Significance of Stable Isotope Labeling in Contemporary Chemical Biology and Analytical Science

Stable isotope labeling is a powerful technique that involves the substitution of one or more atoms in a molecule with their heavier, non-radioactive isotopes. wikipedia.org This "labeling" creates a compound that is chemically identical to its unlabeled counterpart but possesses a greater mass. wikipedia.org This mass difference can be readily detected by mass spectrometry (MS), allowing researchers to trace the labeled molecule through complex biological systems or chemical reactions. wikipedia.orgnih.gov

The use of stable isotopes like deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) has become indispensable in various scientific disciplines. symeres.com In chemical biology, it enables the elucidation of metabolic pathways, the study of enzyme mechanisms, and the quantification of endogenous molecules. nih.govsymeres.com In analytical science, stable isotope-labeled compounds are frequently used as internal standards in quantitative mass spectrometry, leading to more accurate and reliable measurements. symeres.com The non-radioactive nature of stable isotopes makes them particularly advantageous for studies in humans, avoiding the ethical and safety concerns associated with radioactive isotopes. aap.org

Overview of Ursodeoxycholic Acid (UDCA) as a Fundamental Bile Acid in Research Contexts

Ursodeoxycholic acid (UDCA) is a secondary bile acid that is naturally present in small amounts in human bile. wikipedia.orgdrugbank.com It is known for its high hydrophilicity and low toxicity compared to other bile acids. drugbank.comfrontiersin.org In the field of medical research, UDCA has been investigated for its therapeutic potential in various liver and gastrointestinal diseases. wikipedia.orgfrontiersin.orgxiahepublishing.com

UDCA's mechanisms of action are multifaceted, involving the protection of liver cells from damage, modulation of inflammatory responses, and regulation of cholesterol metabolism. drugbank.comxiahepublishing.com It has been shown to influence the composition of the bile acid pool and interact with key cellular receptors, such as the farnesoid X receptor (FXR) and the G-protein coupled bile acid receptor 5 (TGR5). frontiersin.orgmedchemexpress.com These properties make UDCA and its derivatives subjects of intense research to understand their physiological roles and therapeutic applications. frontiersin.orgxiahepublishing.com

Rationale for Deuterium Labeling of 3beta-Ursodeoxycholic Acid for Specific Research Applications

The introduction of deuterium atoms into the 3beta-Ursodeoxycholic Acid molecule to create 3beta-Ursodeoxycholic Acid-d5 provides researchers with a specialized tool for a range of applications. The primary rationale for this isotopic labeling lies in its utility as an internal standard for mass spectrometry-based quantification. sci-hub.senih.gov

When analyzing biological samples, the concentration of endogenous 3beta-Ursodeoxycholic Acid can be accurately measured by adding a known amount of this compound. Since the deuterated standard co-elutes with the unlabeled analyte during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer, it can effectively correct for variations in sample preparation and instrument response. sci-hub.se This approach significantly improves the precision and accuracy of quantitative analyses. nih.gov

Data and Research Findings

The unique properties of this compound make it a valuable tool in specific research applications. Below are tables summarizing its key characteristics and research findings.

Chemical Properties of 3beta-Ursodeoxycholic Acid and its Deuterated Analog

| Property | 3beta-Ursodeoxycholic Acid | This compound |

| Alternate Names | Isoursodeoxycholic acid | (3β,5β,7β)-3,7-Dihydroxycholan-24-oic Acid-d5; Ursodiol-d5 |

| CAS Number | 78919-26-3 lgcstandards.com | 93701-18-9 scbt.com |

| Molecular Formula | C₂₄H₄₀O₄ lgcstandards.com | C₂₄H₃₅D₅O₄ scbt.com |

| Molecular Weight | 392.57 g/mol lgcstandards.com | 397.60 g/mol scbt.com |

Research Applications and Findings

| Research Area | Application of this compound | Key Findings |

| Metabolic Studies | Used as a tracer to investigate the in vitro sequential metabolism of UDCA. nih.gov | The study identified various metabolic pathways for UDCA, including hydroxylation, oxidation, epimerization, sulfation, and glucuronidation. nih.gov |

| Pharmacokinetic Analysis | Employed as a surrogate analyte in a UPLC-MS/MS assay for the simultaneous quantification of multiple bile acids in rat plasma. sci-hub.se | The use of deuterated standards enabled the accurate measurement of the pharmacokinetic parameters of both conjugated and non-conjugated bile acids. sci-hub.se |

| Internal Standard for Bioanalysis | Utilized as an internal standard for the quantification of ursodiol, tauroursodiol, and glycoursodiol in biological matrices. nih.gov | The purity of the deuterated standard is critical for accurate quantification, as impurities can interfere with the analysis. nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C24H40O4 |

|---|---|

Molecular Weight |

397.6 g/mol |

IUPAC Name |

(4R)-4-[(3S,5S,7S,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7-dihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O4/c1-14(4-7-21(27)28)17-5-6-18-22-19(9-11-24(17,18)3)23(2)10-8-16(25)12-15(23)13-20(22)26/h14-20,22,25-26H,4-13H2,1-3H3,(H,27,28)/t14-,15+,16+,17-,18+,19+,20+,22+,23+,24-/m1/s1/i8D2,12D2,16D |

InChI Key |

RUDATBOHQWOJDD-DYVLGIEGSA-N |

Isomeric SMILES |

[2H][C@@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)([2H])[2H])O |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Synthesis and Derivatization Strategies for 3beta Ursodeoxycholic Acid D5

Chemo-Enzymatic and Chemical Synthesis Pathways for Ursodeoxycholic Acid Precursors

The synthesis of ursodeoxycholic acid (UDCA) and its isomers often begins with readily available bile acid precursors, primarily cholic acid (CA) and chenodeoxycholic acid (CDCA). Both chemical and chemo-enzymatic strategies have been developed to transform these precursors into the desired UDCA scaffold.

A patented method for synthesizing 3beta-ursodeoxycholic acid starts with ursodeoxycholic acid itself. The process involves the protection of the 3- and 7-hydroxyl groups through esterification, followed by the selective removal of the 3-position protecting group. The exposed 3-hydroxyl group is then oxidized to a ketone, which is subsequently reduced to the 3beta-hydroxyl configuration. The final step involves the hydrolysis of the remaining protecting groups to yield 3beta-ursodeoxycholic acid. Another patented approach involves the oxidation of ursodeoxycholic acid with sodium hypochlorite (B82951) to produce (5beta)-3,7-diketone-24-cholic acid, which can then be selectively reduced.

Chemo-enzymatic methods offer an attractive alternative, often providing higher selectivity and milder reaction conditions. These pathways utilize hydroxysteroid dehydrogenases (HSDHs) for the specific oxidation and reduction of hydroxyl groups on the steroid nucleus. For example, a 7α-HSDH can oxidize the 7α-hydroxyl of CDCA to a 7-keto intermediate. Subsequent stereoselective reduction using a 7β-HSDH yields UDCA. A similar enzymatic approach can be applied to produce 3beta-UDCA by employing a 3beta-hydroxysteroid dehydrogenase in the final reduction step.

The table below summarizes some of the key enzymatic and chemical transformations involved in the synthesis of UDCA precursors.

| Starting Material | Key Transformation(s) | Reagents/Enzymes | Product |

| Cholic Acid (CA) | 12α-dehydroxylation, 7α to 7β epimerization | Multi-step chemical synthesis or chemo-enzymatic | Ursodeoxycholic Acid (UDCA) |

| Chenodeoxycholic Acid (CDCA) | 7α to 7β epimerization | 7α-HSDH, 7β-HSDH | Ursodeoxycholic Acid (UDCA) |

| Ursodeoxycholic Acid (UDCA) | 3α to 3β epimerization | Protection, Oxidation (e.g., with PCC), Reduction (e.g., with NaBH4), Deprotection | 3beta-Ursodeoxycholic Acid |

| Ursodeoxycholic Acid (UDCA) | Oxidation | Sodium hypochlorite | (5beta)-3,7-diketone-24-cholic acid |

Targeted Deuterium (B1214612) Incorporation Methodologies for 3beta-Ursodeoxycholic Acid-d5

One common strategy for deuterium incorporation is catalytic deuterium gas exchange . This method involves the use of a metal catalyst (e.g., Palladium on carbon) and deuterium gas (D2) to replace hydrogen atoms at specific positions with deuterium. For bile acids, this can be particularly effective for introducing deuterium at positions adjacent to carbonyl groups or at unsaturated sites. For the synthesis of a d5 analog, this could involve the reduction of a suitable unsaturated precursor of 3beta-ursodeoxycholic acid with D2 gas.

Another approach is deuterium labeling via reduction with deuterated reagents . For instance, the reduction of a ketone, such as the 3-keto intermediate in the synthesis of 3beta-UDCA, can be performed using a deuterated reducing agent like sodium borodeuteride (NaBD4). This would introduce a deuterium atom at the C-3 position. To achieve a d5 labeling pattern, a combination of deuterated starting materials and reagents would be necessary. For example, starting with a deuterated precursor and employing deuterated reagents in subsequent steps could achieve the desired level of isotopic enrichment.

A patent for deuterated bile acids suggests that deuterium atoms can be incorporated at various positions on the bile acid scaffold. The level of deuterium enrichment can be controlled and can be at least 90%.

The following table outlines potential strategies for the targeted deuteration of 3beta-ursodeoxycholic acid.

| Deuteration Strategy | Description | Potential Application for 3beta-UDCA-d5 |

| Catalytic Deuterium Gas Exchange | Reduction of an unsaturated precursor with D2 gas in the presence of a catalyst. | Introduction of deuterium at multiple sites if a suitable unsaturated precursor is synthesized. |

| Reduction with Deuterated Reagents | Use of reagents like NaBD4 to introduce deuterium during the reduction of a ketone. | Introduction of a deuterium atom at the C-3 position during the synthesis of the 3beta-hydroxyl group. |

| Use of Deuterated Solvents | Exchange of labile protons with deuterium from a deuterated solvent (e.g., D2O, MeOD) under acidic or basic conditions. | Can be used to deuterate specific positions depending on the reaction conditions. |

| Multi-step Synthesis with Deuterated Building Blocks | Starting the synthesis with a precursor that is already partially deuterated. | A strategic approach to control the exact location of the five deuterium atoms. |

Production and Isotopic Enrichment Assessment of this compound

The production of this compound would follow the synthetic routes established for its non-deuterated counterpart, incorporating the targeted deuteration methodologies described in the previous section. The final product would be a white to off-white solid, and its identity would be confirmed using standard analytical techniques.

Crucial to the production of any isotopically labeled compound is the assessment of its isotopic enrichment. This ensures that the desired number of deuterium atoms has been incorporated into the molecule and provides a measure of the purity of the labeled compound. The primary methods for determining isotopic enrichment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy .

Mass Spectrometry is a powerful tool for this purpose. By comparing the mass spectrum of the deuterated compound to its non-deuterated analog, the increase in molecular weight due to the incorporated deuterium atoms can be precisely measured. High-resolution mass spectrometry can provide the exact mass of the molecule, confirming the presence of the five deuterium atoms. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can help to elucidate the positions of the deuterium labels.

Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly ¹H NMR and ²H NMR, is also invaluable. In the ¹H NMR spectrum of the deuterated compound, the disappearance or reduction in the intensity of signals corresponding to the positions where deuterium has been incorporated provides direct evidence of labeling. ²H NMR, on the other hand, directly detects the deuterium nuclei, providing information about their chemical environment and confirming their presence in the molecule.

The level of deuterium enrichment is typically expressed as a percentage. For example, a patent on deuterated bile acids specifies that the deuterium enrichment can be at least 30%, 5

Analytical Methodologies Utilizing 3beta Ursodeoxycholic Acid D5 As an Internal Standard

Advanced Mass Spectrometry Techniques for Bile Acid Quantification

Mass spectrometry (MS), particularly when coupled with chromatographic separation, has become the gold standard for bile acid analysis, offering exceptional sensitivity and specificity. frontiersin.orgnih.gov Deuterated standards like 3beta-Ursodeoxycholic Acid-d5 are fundamental to these quantitative approaches. nih.govsigmaaldrich.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used technique for the comprehensive profiling of bile acids. frontiersin.orgnih.gov This method combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry. frontiersin.org In a typical LC-MS/MS protocol for bile acid quantification, a deuterated internal standard such as UDCA-d5 is added to the sample at the beginning of the preparation process. nih.govmedpace.com

The analysis is commonly performed using a reversed-phase column (often C18) and a mobile phase consisting of a mixture of aqueous and organic solvents, such as acetonitrile (B52724) and/or methanol (B129727) with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization. nih.govnih.gov Detection is typically carried out using a triple quadrupole mass spectrometer in the multiple reaction monitoring (MRM) mode with a negative electrospray ionization (ESI) source. nih.govnih.gov The MRM mode enhances specificity by monitoring a specific precursor-to-product ion transition for each analyte and its corresponding internal standard. researchgate.net For instance, a method for UDCA might use the transition m/z 391.4 → m/z 391.4, while its deuterated standard (UDCA-d4) would be monitored at m/z 395.3 → m/z 395.3. nih.gov The stable isotope-labeled internal standard co-elutes with the target analyte and experiences similar ionization effects, allowing for accurate quantification based on the ratio of their peak areas. nih.gov

| Parameter | Typical Setting for Bile Acid Analysis | Source(s) |

| Chromatography | Reversed-Phase (e.g., C18 column) | nih.govnssresearchjournal.com |

| Mobile Phase | Acetonitrile/Methanol and water with additives (e.g., ammonium formate, formic acid) | nih.govnssresearchjournal.com |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.govnih.gov |

| MS Detection | Multiple Reaction Monitoring (MRM) | nih.govnih.gov |

| Internal Standard | Deuterated Bile Acids (e.g., UDCA-d4, GUDCA-d5) | nih.govmdpi.com |

Before the widespread adoption of LC-MS, Gas Chromatography-Mass Spectrometry (GC-MS) was a reference method for bile acid analysis. frontiersin.org Due to the low volatility of bile acids, GC-MS analysis requires a chemical derivatization step to convert the polar carboxyl and hydroxyl groups into more volatile forms. shimadzu.comsemanticscholar.org This typically involves a two-step process: methylation of the carboxyl group followed by trimethylsilylation (TMS) of the hydroxyl groups. shimadzu.com

In an Isotope Dilution GC-MS (ID-GCMS) approach, a known amount of this compound is added to the sample prior to extraction and derivatization. The deuterated standard undergoes the same chemical modifications as the endogenous analyte. Following injection into the GC-MS system, the derivatized bile acids are separated based on their volatility and retention times. Mass spectrometry is then used to monitor specific ions for the analyte and the internal standard. weqas.com The ratio of the signal intensity of the analyte to that of the deuterated standard is used to calculate the concentration, providing a highly accurate and precise measurement that corrects for variations during the extensive sample preparation process. weqas.com Although time-consuming, ID-GCMS remains a powerful reference technique for standardizing bile acid assays. frontiersin.orgweqas.com

| Step | Description | Reagents Example | Source(s) |

| 1. Methylation | Converts the carboxyl group (-COOH) to a methyl ester. | TMS diazomethane (B1218177) in methanol/benzene | shimadzu.com |

| 2. Silylation | Converts hydroxyl groups (-OH) to trimethylsilyl (B98337) (TMS) ethers. | N-trimethylsilylimidazole (TMSI), trimethylchlorosilane (TMCS) in pyridine | shimadzu.comsemanticscholar.org |

Ultra-High Performance Liquid Chromatography (UHPLC), often used interchangeably with Ultra Performance Liquid Chromatography (UPLC), utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, greater sensitivity, and significantly faster analysis times compared to conventional HPLC. nih.govnih.gov When integrated with mass spectrometry, UHPLC-MS/MS allows for the rapid and robust quantification of a wide range of bile acids in a single analytical run, often in under 10 minutes. restek.comnih.gov

In these high-throughput methods, this compound serves as an essential internal standard. researchgate.net The rapid gradient elution required in UHPLC can sometimes lead to matrix effects, where co-eluting substances from the sample matrix suppress or enhance the ionization of the target analyte. restek.com Because the deuterated internal standard is nearly identical in its chromatographic behavior and ionization properties to the native analyte, it effectively compensates for these matrix effects, ensuring the accuracy and reliability of the quantification. restek.comsigmaaldrich.com UHPLC-MS/MS methods have been developed to quantify over 50 different bile acids in various biological samples, demonstrating the power of this integrated approach. researchgate.net

Sample Preparation Strategies for Diverse Biological Matrices

The primary goal of sample preparation is to extract bile acids from complex biological matrices like serum, plasma, tissue, or feces and remove interfering substances such as proteins and lipids. creative-proteomics.comnih.gov The choice of method depends on the sample type and the analytical technique being used.

Liquid-Liquid Extraction (LLE) involves partitioning the bile acids between two immiscible liquid phases. While less common now than other methods, LLE has been used for UDCA quantification. nih.gov The sample is typically mixed with an organic solvent that is immiscible with the aqueous sample matrix, allowing for the selective extraction of the analytes into the organic phase.

Solid-Phase Extraction (SPE) is a more widely used and often more efficient technique for cleaning and concentrating bile acids from biological fluids. nih.govnssresearchjournal.com In SPE, the sample is passed through a cartridge containing a solid sorbent (e.g., C18). The bile acids are retained on the sorbent while salts and other polar impurities are washed away. The retained bile acids are then eluted with a small volume of an organic solvent. This technique is highly effective at removing interferences and can be easily automated for high-throughput analysis. nih.gov

| Technique | Principle | Advantages | Disadvantages | Source(s) |

| Liquid-Liquid Extraction (LLE) | Partitioning of analytes between two immiscible liquids. | Inexpensive. | Can be labor-intensive and may use large volumes of organic solvents. | nih.gov |

| Solid-Phase Extraction (SPE) | Adsorption of analytes onto a solid sorbent, followed by elution. | High recovery, efficient cleanup, easily automated. | Can be more expensive than LLE. | nih.govnssresearchjournal.com |

Protein Precipitation is the most common method for preparing serum and plasma samples for bile acid analysis. nih.gov It is a simple and rapid technique where a cold organic solvent, typically acetonitrile or methanol, is added to the sample. restek.commedpace.commdpi.com The solvent denatures and precipitates the proteins, which are then removed by centrifugation. restek.comsigmaaldrich.com The supernatant, containing the bile acids and the deuterated internal standard, can then be directly injected for LC-MS analysis or further processed. medpace.com While effective for protein removal, this method may not remove all interfering substances like phospholipids (B1166683), which can cause matrix effects. restek.commdpi.com

Derivatization , as previously mentioned, is a mandatory step for GC-MS analysis to increase the volatility of bile acids. shimadzu.com The deuterated internal standard, this compound, must undergo the same derivatization reaction as the endogenous analyte to ensure accurate quantification. nih.gov Derivatization can also be employed in LC-MS analysis to enhance detection sensitivity. nih.gov By attaching a chemical tag to the carboxyl group of the bile acids, both the analyte and the internal standard can be made to ionize more efficiently, leading to lower limits of detection. For example, derivatization with reagents like 2-hydrazinyl-4,6-dimethylpyrimidine (B165083) (DMP) has been shown to increase the sensitivity for bile acids by dozens or hundreds of times compared to their non-derivatized forms. nih.gov

Matrix Effect Evaluation and Mitigation in Quantitative Analysis

The "matrix effect" is a significant challenge in bioanalytical methods, especially those employing liquid chromatography-mass spectrometry (LC-MS/MS). restek.com It refers to the alteration of ionization efficiency for an analyte due to the presence of co-eluting, undetected components in the sample matrix, such as phospholipids or triglycerides. restek.comrestek.com This can lead to either ion suppression or enhancement, resulting in inaccurate quantification. restek.com

The use of stable isotope-labeled internal standards like this compound is a primary strategy to evaluate and mitigate matrix effects. myadlm.org Because the deuterated standard is chemically identical to the analyte, it is assumed to experience the same degree of matrix effect. myadlm.org By calculating the ratio of the analyte's response to the internal standard's response, the variability introduced by the matrix can be effectively normalized.

Evaluation of the matrix effect is typically performed by comparing the response of an analyte in a post-extraction spiked sample (analyte added to a blank matrix extract) to the response of the analyte in a neat solution at the same concentration. rsc.orgresearchgate.net A common equation to quantify the matrix effect (ME) is:

ME (%) = (Peak area in presence of matrix / Peak area in neat solution) x 100

Ideally, the internal standard should perfectly compensate for any signal suppression or enhancement. However, differential matrix effects can occur if there are slight differences in retention times between the analyte and the deuterated internal standard, particularly in regions of rapidly changing ion suppression. myadlm.org Chromatographic optimization to ensure co-elution and careful selection of the internal standard are therefore critical. restek.com In some cases, a matrix interference can co-elute with the deuterated internal standard, leading to inconsistent responses and necessitating further method development to resolve the interference. restek.com

Method Validation and Performance Characteristics Using this compound

Method validation is a critical process to ensure that an analytical method is suitable for its intended purpose. When using this compound as an internal standard for quantifying bile acids, validation encompasses several key performance characteristics.

Linearity demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. For quantitative methods using an internal standard, calibration curves are constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the analyte in the calibration standards. rsc.org

The acceptance criterion for a calibration curve is typically a coefficient of determination (r²) of 0.995 or better. rsc.org The dynamic range of the assay, which is the concentration range over which the method is linear, precise, and accurate, is established by these calibration curves. thermofisher.cnnih.gov Research studies have demonstrated wide dynamic ranges for bile acid quantification, often spanning several orders of magnitude, for instance, from 5 ng/mL to 5000 ng/mL or 1 nM to 1000 nM. thermofisher.cnnih.gov

| Parameter | Typical Value/Range | Source(s) |

| Calibration Curve Range | 5 ng/mL - 5000 ng/mL | nih.gov |

| 1 nM - 1000 nM | thermofisher.cn | |

| Correlation Coefficient (r²) | ≥ 0.995 | rsc.org |

| Back-calculated Standard Concentration Acceptance | ±15% of nominal value (±20% at LLOQ) | rsc.org |

The sensitivity of an analytical method is defined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. nih.gov

In bile acid analysis using deuterated internal standards, these limits are crucial for measuring low endogenous levels in biological samples. The LOQ is often determined as the lowest concentration on the calibration curve that meets acceptance criteria for precision (e.g., Relative Standard Deviation < 20%) and accuracy (e.g., within 80-120% of the nominal value). rsc.org Studies report LOQs for various bile acids in the low ng/mL to sub-ng/mL range when using sensitive LC-MS/MS methods. nih.govnih.govmdpi.com

| Parameter | Typical Value/Range | Source(s) |

| Limit of Detection (LOD) | 0.01 - 1 ng/mL (in plasma/serum) | nih.govmdpi.com |

| 0.1 - 0.5 nM | thermofisher.cn | |

| Limit of Quantitation (LOQ) | 5 ng/mL | nih.gov |

| 0.02 - 3.5 ng/mL (in plasma/serum) | mdpi.com |

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. wisdomlib.org It is usually expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD). figshare.com Accuracy is the closeness of the mean test results obtained by the method to the true value. rsc.org

Both precision and accuracy are assessed at different concentration levels (e.g., low, medium, and high quality control samples) within a single day (intra-day or repeatability) and over several days (inter-day or intermediate precision). rsc.orgwisdomlib.orgwisdomlib.org For bioanalytical methods, the acceptance criteria for precision are typically a %CV of ≤15%, while accuracy should be within ±15% of the nominal value. rsc.orgnih.gov

| Validation Parameter | Quality Control Level | Typical Acceptance Criteria (%CV or %Deviation) | Source(s) |

| Intra-day Precision (%CV) | Low, Medium, High | < 10% - 15% | thermofisher.cnnih.gov |

| Inter-day Precision (%CV) | Low, Medium, High | < 10% - 15% | thermofisher.cnnih.gov |

| Accuracy (% Deviation) | Low, Medium, High | 85% - 115% | nih.gov |

Recovery studies are performed to evaluate the efficiency of the extraction procedure. The recovery of the internal standard, such as this compound, is expected to mirror that of the native analyte. It is determined by comparing the analytical response of an analyte extracted from a biological matrix with the response of a non-extracted standard of the same concentration. researchgate.net High and consistent recovery is desirable, with studies often reporting recovery rates between 92% and 110%. nih.gov However, evaluating the true recovery of endogenous bile acids can be challenging, as added reference compounds may not fully equilibrate with protein-bound bile acids in the sample. nih.gov

Stability assessments are essential to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis. This involves testing the stability of the deuterated bile acids and their native counterparts under various conditions, including short-term storage at room temperature, long-term storage at freezing temperatures (-20°C or -80°C), and after multiple freeze-thaw cycles. nih.gov For example, one study found that various bile acid species were stable for 15 days at room temperature, 4°C, and -20°C. nih.gov

| Parameter | Condition | Typical Result | Source(s) |

| Extraction Recovery | Solid-Phase Extraction (SPE) | 89.1% - 100.2% | scholarsportal.info |

| Protein Precipitation | 92% - 110% | nih.gov | |

| Freeze-Thaw Stability | Multiple Cycles | Stable | nih.gov |

| Short-Term Stability | Room Temperature / 4°C (15 days) | Stable | nih.gov |

| Long-Term Stability | -20°C (15 days) | Stable | nih.gov |

Applications of 3beta Ursodeoxycholic Acid D5 As a Stable Isotope Tracer in Metabolic Research

Elucidation of Bile Acid Biosynthetic Pathways Using Stable Isotope Tracers

Stable isotope tracers, such as 3beta-Ursodeoxycholic Acid-d5, are instrumental in unraveling the intricate pathways of bile acid biosynthesis. While the primary bile acids, cholic acid and chenodeoxycholic acid, are synthesized from cholesterol in the liver, they undergo extensive metabolism by gut microbiota to form a diverse pool of secondary bile acids. Ursodeoxycholic acid (UDCA) is a secondary bile acid in humans, and its 3beta-epimer, isoursodeoxycholic acid, can also be formed. By administering a deuterated tracer like this compound, researchers can follow its metabolic fate and identify the enzymes and pathways involved in its biotransformation.

In preclinical models, the administration of labeled bile acids allows for the detailed mapping of their conversion products. For instance, a study investigating the metabolism of isoursodeoxycholic acid (the non-deuterated counterpart of this compound) in rats with bile duct ligation demonstrated its complete conversion to ursodeoxycholic acid in the liver. This highlights the potential for 3beta-UDCA-d5 to be used to trace the epimerization and subsequent metabolic steps of 3beta-hydroxy bile acids. Such studies are crucial for understanding the roles of specific enzymes, like hydroxysteroid dehydrogenases, in shaping the bile acid pool.

| Tracer Compound | Key Application in Biosynthetic Pathway Elucidation | Investigated Process |

| This compound | Tracing the metabolic fate of 3beta-hydroxy bile acids | Epimerization, hydroxylation, and conjugation |

| Labeled Cholesterol Precursors | Quantifying the flux through primary bile acid synthesis pathways | Cholesterol catabolism to cholic acid and chenodeoxycholic acid |

| Deuterated Primary Bile Acids | Studying the formation of secondary bile acids by gut microbiota | Deconjugation, dehydroxylation, and oxidation/reduction reactions |

Investigation of Enterohepatic Circulation Kinetics of Bile Acids with Deuterated Analogs

The enterohepatic circulation is a critical process for maintaining the body's pool of bile acids, which are essential for nutrient absorption and signaling. Deuterated analogs like this compound serve as excellent tracers to study the kinetics of this complex process, which involves secretion from the liver, passage through the intestine, and reabsorption back to the liver.

By administering a known amount of this compound and subsequently measuring its concentration, along with its metabolites, in bile, plasma, and feces over time, researchers can determine key pharmacokinetic parameters. These include the pool size of the bile acid, its turnover rate, and the efficiency of its intestinal reabsorption. The distinct mass of the deuterated tracer allows for its accurate quantification against the background of endogenous bile acids.

Studies using labeled bile acids have provided valuable insights into how factors such as diet, disease, and drug treatment can influence enterohepatic circulation. For example, research has shown that the administration of ursodeoxycholic acid can accelerate the enterohepatic circulation of bile acids. By employing a deuterated tracer like 3beta-UDCA-d5, the specific effects on the kinetics of this particular bile acid isomer can be precisely dissected. This information is vital for understanding the mechanisms of action of bile acid-based therapies and for developing new therapeutic strategies for cholestatic liver diseases and metabolic disorders.

| Kinetic Parameter | Method of Determination with Deuterated Tracers | Significance in Enterohepatic Circulation |

| Bile Acid Pool Size | Isotope dilution following administration of a known amount of tracer | Represents the total amount of a specific bile acid in the enterohepatic circulation |

| Fractional Turnover Rate | Rate of disappearance of the tracer from the bile acid pool | Indicates how rapidly the bile acid pool is being replaced |

| Intestinal Reabsorption Efficiency | Comparison of the amount of tracer administered to the amount excreted in feces | Measures the effectiveness of the intestine in conserving the bile acid |

Metabolic Flux Analysis Involving Ursodeoxycholic Acid Pathways in Preclinical Models

Metabolic flux analysis is a powerful technique used to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers, such as this compound, is central to this approach. By introducing the labeled compound into a preclinical model, researchers can trace the flow of the deuterium (B1214612) atoms through the various metabolic pathways involving ursodeoxycholic acid.

In the context of UDCA metabolism, this includes its conjugation with amino acids like glycine (B1666218) and taurine, as well as further modifications by the gut microbiota. By analyzing the isotopic enrichment patterns in the downstream metabolites using mass spectrometry, the relative and absolute fluxes through these pathways can be calculated. This provides a quantitative understanding of how the metabolism of 3beta-ursodeoxycholic acid is distributed among different routes.

Such studies are particularly valuable in understanding the metabolic reprogramming that occurs in diseases such as non-alcoholic fatty liver disease (NAFLD) and cholestasis. For instance, metabolic flux analysis could be used to determine if the administration of this compound alters the flux through pathways that produce more hydrophilic and less toxic bile acids. This information can be crucial for assessing the therapeutic potential of this compound and for designing interventions that modulate bile acid metabolism for therapeutic benefit. Preclinical models, including genetically modified mice, are essential for these investigations as they allow for controlled experiments and tissue-specific analysis.

Deuterated Bile Acid Profiling in Targeted and Untargeted Metabolomics Studies

Metabolomics, the comprehensive study of small molecules within a biological system, heavily relies on analytical techniques like mass spectrometry. Deuterated bile acids, including this compound, play a crucial role in both targeted and untargeted metabolomics studies of bile acids.

In targeted metabolomics, where a predefined set of bile acids is quantified, deuterated analogs serve as ideal internal standards. Because they are chemically identical to their endogenous counterparts but have a different mass, they can be added to a biological sample at a known concentration to correct for variations in sample preparation and instrument response. This ensures accurate and precise quantification of the endogenous bile acids. The use of a suite of deuterated bile acids allows for the simultaneous and reliable measurement of a wide range of these important molecules.

In untargeted metabolomics, which aims to measure as many metabolites as possible, deuterated compounds can be used to aid in the identification of unknown peaks in the mass spectrum. By comparing the fragmentation patterns of the deuterated standard with those of an unknown peak, researchers can confirm the identity of the metabolite. Furthermore, the administration of a deuterated tracer like this compound in an untargeted study allows for the discovery of novel metabolites of this compound, providing a more complete picture of its metabolic fate.

| Metabolomics Approach | Role of this compound | Outcome of the Study |

| Targeted Metabolomics | Internal standard for quantification | Accurate and precise measurement of endogenous 3beta-ursodeoxycholic acid and related isomers |

| Untargeted Metabolomics | Tracer for identifying and confirming metabolites | Discovery of novel downstream metabolites and elucidation of metabolic pathways |

Research into Isotope Effects on Bile Acid Metabolism and Transport

The substitution of hydrogen with deuterium can sometimes lead to a kinetic isotope effect, where the rate of a chemical reaction is altered due to the difference in mass between the two isotopes. While stable isotope tracers are generally assumed to behave identically to their non-labeled counterparts, it is important to investigate potential isotope effects, as they can provide valuable insights into reaction mechanisms.

In the context of bile acid metabolism, deuterium substitution in this compound could potentially influence the rates of enzymatic reactions, such as those catalyzed by hydroxysteroid dehydrogenases, or the efficiency of transport proteins involved in its enterohepatic circulation. For example, if the breaking of a carbon-deuterium bond is a rate-limiting step in an enzymatic reaction, the reaction will proceed more slowly with the deuterated substrate compared to the non-deuterated one.

Studying these isotope effects can help to elucidate the transition states of enzymatic reactions and the mechanisms of transporter proteins. By comparing the metabolic fate and kinetics of this compound with its non-deuterated analog, researchers can determine if and where isotope effects occur. This information can refine our understanding of the fundamental biochemical processes governing bile acid homeostasis and can also be important for the interpretation of data from tracer studies. While often subtle, the investigation of isotope effects represents a sophisticated application of stable isotope tracers in metabolic research.

Role of 3beta Ursodeoxycholic Acid D5 in Analytical Quality Control and Reference Standards

Development of Certified Reference Materials for Bile Acid Analysis

Certified Reference Materials (CRMs) are the bedrock of analytical accuracy, providing a benchmark against which laboratories can validate their measurement procedures. The development of CRMs for bile acid analysis is a complex process that necessitates the use of high-purity standards. Isotopically labeled compounds like 3beta-Ursodeoxycholic Acid-d5 are integral to the value assignment of these materials. nih.gov

During the certification process, the concentration of each bile acid in the CRM is determined using primary or reference methods, often isotope dilution mass spectrometry (ID-MS). In this context, a known amount of the deuterated standard, such as this compound, is added to the sample. The ratio of the signal from the natural bile acid to that of the deuterated internal standard is then used to calculate the exact concentration of the analyte. This approach minimizes the impact of matrix effects and ensures the traceability of the certified value to the International System of Units (SI).

The availability of high-purity deuterated standards is a crucial prerequisite for creating reliable CRMs. avantiresearch.com Companies specializing in reference materials offer a range of isotopically labeled bile acids, including deuterated versions of primary, secondary, and conjugated bile acids, to support the development of these vital quality control tools. avantiresearch.comcaymanchem.com

Inter-laboratory Harmonization and External Quality Assessment (EQA) Schemes for Bile Acid Profiling

Ensuring that different laboratories produce comparable results for bile acid analysis is essential for both clinical diagnostics and research. Inter-laboratory harmonization is achieved through the use of standardized methods and participation in External Quality Assessment (EQA) or proficiency testing schemes. birminghamquality.org.ukrandox.com

EQA programs distribute identical samples to multiple laboratories to assess their analytical performance. birminghamquality.org.ukweqas.com The results are then compared to a target value, often determined by a reference laboratory using a highly accurate method such as ID-MS. The use of deuterated internal standards like this compound is a common feature of these reference methods, contributing to the accuracy of the assigned target values. researchgate.net

By using a common, well-characterized internal standard, laboratories participating in EQA schemes can better identify and correct for systematic biases in their analytical procedures. This leads to improved agreement between laboratories and greater confidence in the reliability of bile acid profiling data across different studies and clinical settings. Some EQA schemes periodically distribute challenging samples containing various bile acids, including ursodeoxycholic acid, to assess the specificity of the analytical methods employed by participating laboratories. weqas.com

Standardization of Quantitative Analytical Methods for Bile Acids in Research Laboratories

In research settings, the accurate quantification of bile acids is crucial for understanding their role in various physiological and pathological processes. mdpi.com The complexity of biological matrices such as plasma, serum, and tissue necessitates the use of robust analytical methods to ensure reliable data. mdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for bile acid analysis due to its high sensitivity and specificity. nih.govresearchgate.net

The use of stable isotope-labeled internal standards is a cornerstone of quantitative LC-MS/MS methods. nih.gov this compound serves as an ideal internal standard for the quantification of 3beta-ursodeoxycholic acid and other related bile acids. jscimedcentral.com By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, researchers can correct for any variability introduced during sample extraction, derivatization, and instrumental analysis. mdpi.com

Application in Method Development and Validation (AMV) for Analytical Research

The development and validation of new analytical methods for bile acid analysis is an ongoing area of research, driven by the need for improved sensitivity, selectivity, and throughput. researchgate.net During method development, this compound and other deuterated bile acids are used to optimize various parameters, including chromatographic separation, mass spectrometric detection, and sample preparation procedures. mdpi.comnih.gov

For instance, researchers can use the deuterated standard to assess the recovery of the analyte during different extraction techniques or to fine-tune the fragmentation parameters in the mass spectrometer for optimal sensitivity. A study developing a method for quantitating selected bile acids in human stool utilized D5-chenodeoxycholic acid as an internal standard. jscimedcentral.com Another study on the quantification of ursodeoxycholic acid and its metabolites used deuterated internal standards for each analyte. researchgate.net

Once a method has been developed, it must be rigorously validated to ensure its performance characteristics meet the intended purpose. Method validation typically involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability. conicet.gov.ar In these validation studies, this compound is used to prepare calibration curves and quality control samples, allowing for a thorough evaluation of the method's performance. The data generated from these experiments provide evidence that the method is reliable and fit for its intended use in analytical research.

Below is an interactive data table summarizing the applications of this compound in analytical quality control and research.

| Application Area | Specific Use of this compound | Key Benefit |

| Certified Reference Materials (CRMs) | Value assignment using Isotope Dilution Mass Spectrometry (ID-MS). | Ensures accuracy and traceability of certified values. nih.gov |

| Inter-laboratory Harmonization (EQA Schemes) | Used in reference methods to establish target values for proficiency testing. | Improves comparability and accuracy of results across different laboratories. birminghamquality.org.ukweqas.com |

| Standardization of Quantitative Methods | Internal standard in LC-MS/MS analysis to correct for analytical variability. | Enhances accuracy, precision, and reliability of research data. nih.gov |

| Method Development and Validation (AMV) | Optimization of extraction, chromatography, and detection parameters; preparation of calibrators and quality controls. | Facilitates the development of robust and reliable analytical methods. mdpi.comconicet.gov.ar |

Advanced Spectrometric Characterization of 3beta Ursodeoxycholic Acid D5

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 3beta-Ursodeoxycholic Acid-d5. It provides a highly accurate mass measurement of the parent ion, which allows for the determination of its elemental composition with high confidence. This technique is fundamental for confirming the molecular formula and, by extension, the identity of the compound.

For this compound, the expected molecular formula is C₂₄H₃₅D₅O₄. HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) mass analyzer, can measure the mass of the molecular ion with sub-parts-per-million (ppm) accuracy. This allows for clear differentiation from other compounds with the same nominal mass but different elemental compositions.

Purity assessment is another critical application of HRMS. The high resolution and sensitivity of the technique enable the detection of potential impurities, such as non-deuterated or partially deuterated analogs (d0 to d4), as well as process-related impurities or degradation products. By comparing the measured mass of these trace components to known databases or by interpreting their fragmentation patterns, these impurities can be identified and quantified.

Table 1: HRMS Data for this compound

| Attribute | Theoretical Value | Observed Value (Example) | Mass Error (ppm) |

| Molecular Formula | C₂₄H₃₅D₅O₄ | - | - |

| Monoisotopic Mass | 397.3240 | 397.3235 | -1.3 |

| [M-H]⁻ Ion | 396.3167 | 396.3162 | -1.3 |

| [M+Cl]⁻ Ion | 432.2907 | 432.2901 | -1.4 |

Note: Observed values and mass errors are hypothetical examples for illustrative purposes.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) in Bile Acid Structural Analysis

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a powerful method for probing the structure and dynamics of molecules, including bile acids. nih.gov The technique is based on the principle that protons on heteroatoms (e.g., in -OH, -COOH groups) can readily exchange with deuterium atoms when the molecule is placed in a deuterated solvent (like D₂O). The rate of this exchange provides information about the solvent accessibility and hydrogen bonding of these specific protons, offering insights into the molecule's conformation.

In the context of bile acid analysis, HDX-MS is particularly useful for differentiating between isomers. nih.gov Bile acids often have multiple hydroxyl groups, and their spatial orientation (alpha or beta) and location on the steroid nucleus can be challenging to distinguish by conventional MS alone. HDX-MS can assist in this differentiation by revealing differences in the exchange rates of the hydroxyl protons, which are influenced by their local steric and electronic environments. For this compound, the two hydroxyl groups (at the 3-beta and 7-beta positions) and the carboxylic acid proton are all exchangeable. Analysis of these exchanges can confirm the presence of these functional groups and provide data that, when compared with other bile acid isomers, contributes to its structural confirmation. nih.govresearchgate.net

Table 2: Exchangeable Hydrogens in this compound

| Functional Group | Number of Exchangeable Hydrogens | Expected Mass Increase after Full Exchange |

| Hydroxyl (-OH) | 2 | 2 Da |

| Carboxylic Acid (-COOH) | 1 | 1 Da |

| Total | 3 | 3 Da |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Verification

In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the deuterated positions will be absent or significantly reduced in intensity. For a d5-labeled compound, comparing the ¹H NMR spectrum to that of the non-deuterated standard (Ursodeoxycholic acid) provides direct evidence of the sites of deuteration. nih.govspectrabase.com For instance, if the deuterium labels are on the steroid backbone, the corresponding proton signals in that region will be missing.

¹³C NMR spectra are also affected by deuteration. A carbon atom bonded to a deuterium atom will show a characteristic multiplet (due to C-D coupling) and will resonate at a slightly different chemical shift (an isotopic shift) compared to a carbon bonded to a proton. This provides further confirmation of the labeling positions. nih.govscielo.br

Table 3: Example ¹H NMR Chemical Shift Comparison

| Proton Position (Non-Deuterated Analog) | Example Chemical Shift (ppm) | Expected Observation in d5 Analog (if deuterated at this position) |

| H-3 | ~3.6 | Signal absent |

| H-7 | ~3.6 | Signal absent |

| H-18 (CH₃) | ~0.67 | Signal present |

| H-21 (CH₃) | ~0.92 | Signal present |

| Protons at C-2, C-4 | Various | Signals absent/reduced |

Note: Chemical shifts are approximate and based on the parent compound, Ursodeoxycholic acid. The table illustrates the principle of signal disappearance upon deuteration.

Spectroscopic Fingerprinting for Isotopic Purity and Identity Confirmation

Spectroscopic fingerprinting refers to the use of a combination of analytical techniques to generate a unique data profile that confirms the identity and purity of a specific compound. For this compound, this involves integrating data from HRMS and NMR.

The primary role of mass spectrometry in this context is to determine isotopic purity. By examining the mass spectrum in the region of the molecular ion, the relative abundances of the different isotopologues (d0, d1, d2, d3, d4, d5, etc.) can be measured. The isotopic purity is typically expressed as the percentage of the desired d5 species relative to the sum of all deuterated and non-deuterated species. This is crucial for its use as an internal standard, as high isotopic purity ensures accurate quantification in tracer and dilution analyses. medchemexpress.comlgcstandards.com

Table 4: Example Isotopic Distribution for a this compound Sample

| Isotopologue | Relative Abundance (%) |

| d0 (unlabeled) | < 0.1 |

| d1 | < 0.1 |

| d2 | 0.2 |

| d3 | 1.1 |

| d4 | 4.5 |

| d5 | 94.1 |

Note: Values are for a hypothetical batch with 94.1% isotopic purity and are for illustrative purposes only.

Future Research Trajectories and Methodological Innovations for Deuterated Bile Acids

Integration of 3beta-Ursodeoxycholic Acid-d5 with Multi-Omics Data in Systems Biology

The shift towards a systems biology approach, which combines multiple "omics" disciplines such as genomics, proteomics, and metabolomics, offers a holistic view of complex biological systems. nih.gov In this context, this compound and other deuterated bile acids are indispensable tools for the metabolomics arm of such studies.

Metabolomics, the comprehensive study of small molecules like bile acids, provides a direct functional readout of a biological system's state. merckmillipore.com When investigating the gut-liver axis or metabolic diseases, integrating metabolomic data with genomic and proteomic information can uncover complex interactions and regulatory networks. nih.govbiorxiv.org For instance, a study might correlate specific gut microbiome compositions (genomics) with alterations in bile acid profiles (metabolomics) and the expression of key metabolic enzymes in the liver (proteomics).

The precise quantification enabled by deuterated internal standards like this compound is paramount for the validity of these integrated models. sigmaaldrich.cn By providing accurate concentration data, these standards ensure that the metabolomic component of a multi-omics analysis is robust, allowing for meaningful correlations with other data layers. This integrated approach is crucial for understanding the systemic impact of bile acid signaling in conditions like non-alcoholic fatty liver disease (NAFLD), inflammatory bowel disease (IBD), and even neurological disorders. uu.sebham.ac.uk

Advancements in Micro-Scale Analytical Methods for Limited Sample Volumes

A significant challenge in many research and clinical scenarios, particularly in pediatrics or studies involving small animal models, is the limited volume of available biological samples. tandfonline.commdpi.com The development of micro-scale analytical methods is therefore a critical area of innovation. The use of stable isotopes has been instrumental in this progress, with techniques evolving to require dramatically smaller sample volumes over the past few decades. tandfonline.com

Modern analytical platforms, especially those based on liquid chromatography-mass spectrometry (LC-MS), have become increasingly sensitive, allowing for the quantification of bile acids from minute amounts of plasma, serum, or tissue. mdpi.comnih.govresearchgate.net For example, the introduction of pentafluorobenzyl bromide derivatization coupled with electron capture negative ion mass spectrometry (GC/ECN-MS) significantly reduced the required serum volume for bile acid kinetic studies, making such research feasible in rats and mice. tandfonline.com

The development of methods that require as little as 20 to 50 µL of serum or plasma is a significant advantage. researchgate.netresearchgate.netrestek.com In these micro-scale methods, the role of a deuterated internal standard like this compound is to ensure accuracy and reproducibility despite the small sample size. nih.gov It compensates for analyte loss during sample preparation and for variations in instrument response, which can be more pronounced at low concentrations. texilajournal.com Future developments will likely focus on further miniaturization and enhanced sensitivity, potentially enabling analysis from even smaller volumes like dried blood spots or micro-samples of tissue. tandfonline.com

Development of Novel Analytical Platforms for High-Throughput Bile Acid Analysis

Large-scale clinical and epidemiological studies require analytical methods that are not only sensitive and accurate but also fast and robust enough to handle thousands of samples. This need has driven the development of high-throughput analytical platforms for bile acid analysis. nih.govresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the cornerstone of modern high-throughput metabolomics. frontiersin.org Innovations in this area focus on several key aspects:

Rapid Chromatographic Separations: Methods are being developed to significantly shorten the analysis time (run time) per sample. For instance, researchers have successfully reduced chromatographic duty cycles from over 40 minutes to under 10 minutes without compromising the separation of critical bile acid isomers. nih.govresearchgate.net

Streamlined Sample Preparation: Automation and simplified extraction protocols, such as the elimination of lyophilization steps or the use of 96-well plate formats for solid-phase extraction, are key to increasing throughput. researchgate.netfrontiersin.org

Advanced Mass Spectrometry: The use of high-resolution mass spectrometry (HRMS) and advanced scanning techniques like Multiple Reaction Monitoring (MRM) enhances selectivity and sensitivity, allowing for the accurate quantification of dozens of bile acids in a single run. researchgate.netsciex.comlcms.cz

In all high-throughput methods, a comprehensive panel of deuterated internal standards, including d4- or d5-labeled versions of major bile acids, is essential for ensuring data quality across large batches. sigmaaldrich.cnnih.govresearchgate.net These standards correct for instrumental drift and matrix effects that can occur over the course of analyzing hundreds or thousands of samples, thereby ensuring the reliability of large-scale studies. merckmillipore.com

Table 1: Comparison of Analytical Platforms for Bile Acid Analysis

| Technique | Throughput | Sensitivity | Selectivity | Key Features |

| GC-MS | Moderate | High | High | Requires derivatization; historically important for kinetic studies. nih.govresearchgate.net |

| HPLC/UHPLC-MS/MS | High | Very High | Very High | The "gold standard" for targeted quantification; separates isomers effectively. nih.govfrontiersin.org |

| HRMS (e.g., ZenoTOF, Orbitrap) | High | Very High | Excellent | Provides high specificity and can help differentiate isomers with unique fragment ions. the-scientist.comacs.org |

| Enzymatic Assays | High | Low | Low | Measures total bile acids; lacks specificity for individual bile acids. nih.gov |

Exploration of New Research Applications for Deuterated Bile Acids Beyond Current Scope

While the primary use of this compound and its counterparts is as internal standards for quantification, the inherent properties of deuterated molecules open avenues for new research applications. The kinetic deuterium (B1214612) isotope effect (KDIE) is a phenomenon where the replacement of a hydrogen atom with a deuterium atom can slow down the rate of a chemical reaction involving that bond. google.com

This principle is being explored in drug development to create "heavy drugs." By strategically placing deuterium atoms at sites of metabolic activity on a drug molecule, it's possible to slow its breakdown, thereby increasing its half-life and therapeutic efficacy. google.com This concept is directly applicable to bile acids themselves, which are used as therapeutic agents (e.g., Ursodeoxycholic Acid - UDCA). A deuterated version of a therapeutic bile acid could potentially offer a more stable and longer-lasting effect. google.com

Furthermore, stable isotope tracers are fundamental to metabolic research for tracking the fate of molecules in vivo. mdpi.com While often 13C-labeled bile acids are used for kinetic studies, deuterated tracers can also be employed to follow the complex biotransformation of bile acids by the gut microbiome. tandfonline.compeerj.com For example, administering a deuterated primary bile acid and then monitoring the appearance of deuterated secondary bile acids can provide precise information on the metabolic activity of gut bacteria. This offers a powerful tool for studying host-microbiome interactions in detail.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for quantifying 3beta-Ursodeoxycholic Acid-d5 in biological matrices?

- Methodological Answer : Gas-liquid chromatography (GLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely used. GLC offers high resolution for bile acid profiling, while LC-MS/MS provides sensitivity for deuterated analogs like this compound in targeted metabolomics. For example, deuterated internal standards (e.g., kynurenic acid-d5) are spiked into plasma samples to normalize extraction efficiency and ionization variability . Colorimetric assays using β-cyclodextrin-inclusion complexes can also be adapted for preliminary quantification but lack specificity for deuterated forms .

Q. How is this compound synthesized for experimental use?

- Methodological Answer : Electrochemical reduction of 7-ketolithocholic acid (7K-LCA) is a stereoselective method to synthesize ursodeoxycholic acid (UDCA) derivatives. For deuterated analogs like this compound, isotopic labeling is introduced at specific positions (e.g., C-24) via deuterated reagents during the reduction step. Enzymatic hydroxylation using microbial enzymes (e.g., Rhodococcus spp.) can also introduce 7β-hydroxy groups, with deuterium incorporation achieved through deuterium oxide (D₂O) in reaction buffers .

Q. What is the role of this compound as an internal standard in bile acid research?

- Methodological Answer : As a deuterated analog, it serves as a stable isotope-labeled internal standard (SIL-IS) in mass spectrometry to correct for matrix effects and variability in recovery rates. For instance, in LC-MS/MS workflows, it is co-extracted with endogenous bile acids, enabling precise quantification via isotopic peak area ratios. This is critical for differentiating exogenous UDCA analogs from endogenous bile acids in pharmacokinetic studies .

Advanced Research Questions

Q. How does this compound modulate mitochondrial membrane permeability in apoptosis studies?

- Methodological Answer : UDCA analogs inhibit the mitochondrial permeability transition (MPT) by stabilizing membrane architecture. In hepatocytes, this compound reduces reactive oxygen species (ROS) production and prevents depolarization of the mitochondrial transmembrane potential (ΔΨm). Experimental protocols involve co-incubation with apoptosis inducers (e.g., deoxycholic acid or TGF-β1) and assessment via FACS analysis of ΔΨm and MPT-specific fluorescent probes (e.g., calcein-AM) .

Q. What experimental designs resolve contradictory outcomes in high-dose UDCA analog studies for cholestatic diseases?

- Methodological Answer : Contradictions (e.g., improved liver enzymes but worsened clinical endpoints in primary sclerosing cholangitis) require stratified cohort designs. Researchers should:

- Control for baseline variables : Mayo risk score, histologic stage, and bilirubin levels.

- Use composite endpoints : Include cirrhosis, transplantation, and mortality rather than isolated biochemical markers.

- Monitor adverse events : High-dose regimens (e.g., 28–30 mg/kg/day) may necessitate dose-escalation protocols to balance efficacy and toxicity .

Q. How can researchers differentiate the effects of this compound from endogenous bile acids in mechanistic studies?

- Methodological Answer : Isotopic tracing and compartmental modeling are key. Deuterated analogs are administered in tracer doses, and their distribution is tracked via LC-MS/MS to separate exogenous vs. endogenous pools. For example, in hepatocyte cultures, stable isotope-resolved metabolomics (SIRM) identifies incorporation into bile acid conjugates (e.g., taurine- or glycine-bound forms) .

Q. What statistical approaches address discrepancies in UDCA analog efficacy across patient cohorts?

- Methodological Answer : Bayesian hierarchical models account for heterogeneity in patient subgroups (e.g., genetic variants in bile acid transporters). Pooled meta-analyses (e.g., for intrahepatic cholestasis of pregnancy) use random-effects models to quantify odds ratios (ORs) for pruritus reduction or fetal outcomes. Sensitivity analyses exclude outliers (e.g., studies with high attrition bias) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.